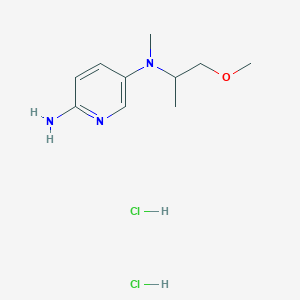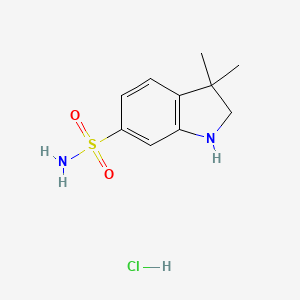
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a sulfonamide group, which is often associated with antibacterial and other pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction might involve the use of 3,3-dimethyl-2,3-dihydro-1H-indole as a starting material, followed by sulfonation and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process is crucial and may involve recrystallization or chromatography techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common in indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts specific antibacterial properties. This distinguishes it from other indole derivatives that may not possess such pharmacological activities .
Propiedades
Fórmula molecular |
C10H15ClN2O2S |
|---|---|
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,2-dihydroindole-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-10(2)6-12-9-5-7(15(11,13)14)3-4-8(9)10;/h3-5,12H,6H2,1-2H3,(H2,11,13,14);1H |
Clave InChI |
UPSJEJKASHLPLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)S(=O)(=O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


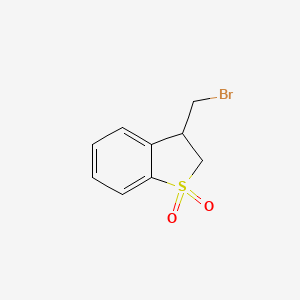
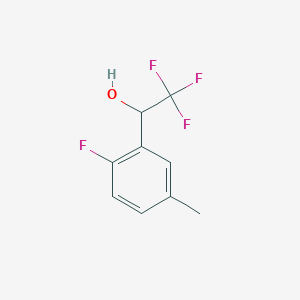
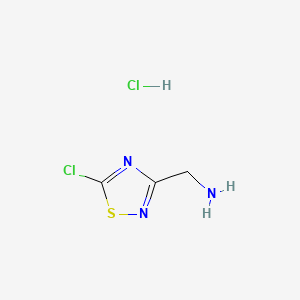
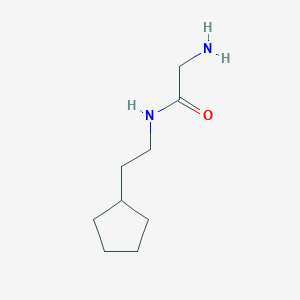
![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
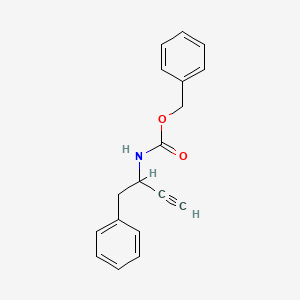
![5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
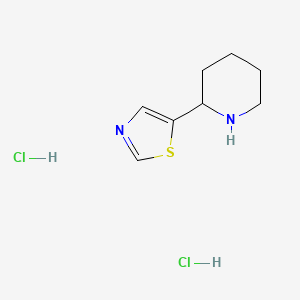
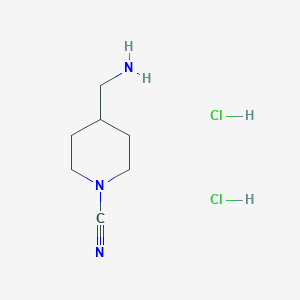
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
